5-Methyl-2-propyl-2H-pyrazol-3-ylamine

Übersicht

Beschreibung

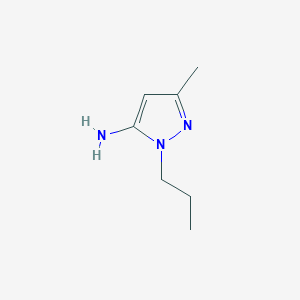

5-Methyl-2-propyl-2H-pyrazol-3-ylamine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C7H13N3, is characterized by a pyrazole ring substituted with a methyl group at position 3, a propyl group at position 1, and an amine group at position 5 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-propyl-2H-pyrazol-3-ylamine typically involves the cyclocondensation of appropriate hydrazines with 1,3-diketones or β-ketoesters. One common method involves the reaction of 3-methyl-1-propyl-1H-pyrazole with ammonia or primary amines under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as alkylation, cyclization, and amination, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-2-propyl-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Various amine derivatives.

Substitution: Substituted pyrazoles with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-Methyl-2-propyl-2H-pyrazol-3-ylamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of 5-Methyl-2-propyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group at position 5 can form hydrogen bonds with active sites, influencing the compound’s biological activity. The pyrazole ring’s electronic properties also play a crucial role in its reactivity and interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-methyl-1-phenyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a propyl group.

5-amino-3-methyl-1-phenylpyrazole: Another aminopyrazole derivative with different substituents.

Uniqueness

5-Methyl-2-propyl-2H-pyrazol-3-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

5-Methyl-2-propyl-2H-pyrazol-3-ylamine, a member of the pyrazole family, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₇H₁₄N₄

- Molecular Weight : 154.21 g/mol

- CAS Number : 3524-34-3

This compound is characterized by a pyrazole ring, which is known for its diverse reactivity and biological significance.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by reported that the compound demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive bacteria | Moderate |

| Gram-negative bacteria | High |

| Fungi | Low to moderate |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Research has shown that this compound can induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.

- Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways, leading to programmed cell death in malignant cells.

- Targeting Specific Pathways : It may interfere with signaling pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell survival and growth .

The biological activity of this compound is attributed to several mechanisms:

- Hydrogen Bonding : The compound can form hydrogen bonds with target biomolecules, enhancing its binding affinity.

- Intermolecular Interactions : It interacts with cellular components through hydrophobic interactions and van der Waals forces.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Distribution | High in lipid-rich tissues |

| Metabolism | Hepatic |

| Excretion | Renal |

The compound's lipophilicity allows for better absorption and distribution in biological systems, potentially enhancing its efficacy.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

-

Antimicrobial Efficacy Study :

- Conducted on a range of bacterial strains.

- Results showed a significant reduction in bacterial load upon treatment with varying concentrations of the compound.

-

Cancer Cell Line Study :

- Evaluated against MCF7 (breast cancer) and A549 (lung cancer) cell lines.

- Findings indicated a dose-dependent inhibition of cell viability, suggesting potential as an anticancer agent.

Eigenschaften

IUPAC Name |

5-methyl-2-propylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-4-10-7(8)5-6(2)9-10/h5H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCLLJFZYXMFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360252 | |

| Record name | 3-Methyl-1-propyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-34-3 | |

| Record name | 3-Methyl-1-propyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-propyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.